
PROTAC CDK9 Degrader-1
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説明
PROTAC CDK9 デグレーダー-1 は、サイクリン依存性キナーゼ 9 (CDK9) を選択的に分解するように設計されたプロテオリシス標的キメラ (PROTAC) です。 この化合物は、CDK9 のリガンドと E3 ユビキチンリガーゼのリガンドを結合したヘテロ二機能性分子であり、CDK9 のユビキチン化とそれに続くプロテアソームによる分解を促進します 。 CDK9 は、転写伸長の調節に関与する重要な酵素であり、さまざまな癌に関与しています .
準備方法
合成経路と反応条件
PROTAC CDK9 デグレーダー-1 の合成には、リンカーを介して CDK9 リガンドとセレブロンプロテインリガンドを結合させることが含まれます。合成経路には一般的に以下が含まれます。
CDK9 リガンドの合成: これは、CDK9 に特異的に結合する小分子阻害剤の調製を含みます。
セレブロンプロテインリガンドの合成: これは、セレブロンプロテイン E3 ユビキチンリガーゼに結合する分子の調製を含みます。
リンカーの結合: CDK9 リガンドとセレブロンプロテインリガンドは、リンカーを介して結合し、最終的な PROTAC 分子を形成します.
工業生産方法
PROTAC CDK9 デグレーダー-1 の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。これには以下が含まれます。
バッチ合成: 温度、圧力、反応時間などを精密に制御して、大型反応器で合成を行う。
精製: クロマトグラフィーなどの技術を使用して、最終生成物を精製する。
化学反応の分析
Synthetic Route and Key Reactions
The synthesis of PROTAC CDK9 Degrader-1 involves multi-step organic reactions to conjugate an aminopyrazole-based CDK9 inhibitor with a thalidomide-derived E3 ligase recruiter (Figure 3 in ):
Step 3: PROTAC Assembly (Compound 3)
- Finkelstein Reaction : Intermediate 9 undergoes halogen exchange to form 12 , followed by hydrolysis to 13 .
- Amide Coupling : 13 is coupled with 6 to produce 14 .
- Thalidomide Conjugation : 14 is condensed with 3-hydroxyphthalic anhydride (15 ) and 3-aminopiperidine-2,6-dione to form the E3 ligase-binding moiety (4 ).
- Final Assembly : Alkylation of 4 with 14 and Boc deprotection yields PROTAC 3 ( , Schemes 1–2).
Structural Features and Degradation Mechanism
- Warhead : Aminopyrazole binds CDK9’s ATP pocket (IC₅₀ = 10–20 µM).
- Linker : A pentyl chain optimizes distance and orientation between warhead and E3 ligase recruiter.
- E3 Ligase Recruiter : Thalidomide derivative (4 ) binds CRBN, enabling ubiquitination and proteasomal degradation of CDK9 ( , Figure S1).
Degradation Efficacy and Selectivity
Parameter | Result | Source |
---|---|---|
CDK9 Degradation (HCT116) | ~56% (10 µM), ~65% (20 µM) reduction | |
Selectivity | Spares CDK2, CDK5, CDK6, and CDK7 | |
Mcl-1 Suppression | Dose-dependent reduction (vs. inhibitor 2 ) |
- Kinase-Independent Effects : Degrader 3 reduces Mcl-1 levels more effectively than inhibitor 2 , suggesting non-catalytic roles of CDK9 ( , Figure 4C).
- PROTAC Specificity : Surface lysine residues on CDK9 enable selective ubiquitination, unlike other CDKs ( , Figure S1).
Comparative Analysis with Other CDK9 Degraders
- KI-CDK9d-32 : A PROTAC using a biphenyl linker and ultra-selective inhibitor KI-ARv-03 achieves rapid CDK9 degradation (DC₅₀ = 15 nM) and suppresses MYC-driven pathways ( , Figure 1).
- Dual Degraders : Compound F3 (PubMed ) degrades CDK2 and CDK9 but exhibits lower selectivity for CDK9 compared to PROTAC 3 .
Key Reaction Conditions and Catalysts
- Coupling Agent : T3P (50% in DMF) for amide bond formation.
- Deprotection : Trifluoroacetic acid (TFA) or HCl for Boc removal.
- Solvents : DMF, dichloromethane (DCM), and tetrahydrofuran (THF).
Research Implications
- Therapeutic Potential : CDK9 degradation disrupts transcriptional elongation, reducing pro-survival proteins like Mcl-1, and sensitizes cancer cells to apoptosis ( , ).
- Tool Compound : PROTAC 3 enables mechanistic studies of CDK9’s kinase-dependent and -independent roles.
This synthesis and functional profile establish this compound as a benchmark compound for selective kinase degradation studies.
科学的研究の応用
Key Mechanistic Insights:
- Selective Targeting : The design exploits the unique surface lysine residues of CDK9 to achieve specificity among cyclin-dependent kinases (CDKs) .
- Rapid Degradation : Studies indicate that PROTAC CDK9 Degrader-1 can induce near-complete degradation of CDK9 within hours, with sustained effects observed over extended periods .
Cancer Treatment
CDK9 is implicated in various cancers due to its role in regulating pro-survival proteins such as Mcl-1 and c-Myc. The targeted degradation of CDK9 has shown promise in several cancer types:
- Acute Lymphoblastic Leukemia : this compound demonstrated significant efficacy in reducing CDK9 levels in leukemia cell lines, leading to decreased survival signaling and enhanced apoptosis .
- Prostate Cancer : In models of prostate cancer, the compound effectively downregulated Mcl-1 and c-Myc, resulting in inhibited cell proliferation and tumor growth .
- Pancreatic Cancer : this compound sensitized pancreatic cancer cells to other therapies, such as Bcl-xL inhibitors, enhancing overall treatment efficacy .
Mechanistic Studies
The compound serves as a valuable tool for elucidating the biological roles of CDK9 in cellular processes:
- Transcription Regulation : By degrading CDK9, researchers can study the downstream effects on RNA polymerase II phosphorylation and transcriptional activity .
- Cellular Signaling Pathways : The selective degradation allows for detailed investigations into how transient loss of CDK9 affects various cellular signaling networks .
Table 1: Summary of Key Findings from Recent Studies
作用機序
PROTAC CDK9 デグレーダー-1 は、ユビキチン-プロテアソームシステムを介した CDK9 の分解を誘導することによって効果を発揮します。このメカニズムには以下が含まれます。
CDK9 への結合: PROTAC の CDK9 リガンド部分は CDK9 に結合します。
E3 ユビキチンリガーゼの募集: セレブロンプロテインリガンド部分は、セレブロンプロテイン E3 ユビキチンリガーゼに結合します。
ユビキチン化: PROTAC は、CDK9 へのユビキチン分子の転移を促進します。
プロテアソームによる分解: ユビキチン化された CDK9 は、プロテアソームによって認識され、分解されます
類似化合物との比較
類似化合物
PROTAC CDK2/9 デグレーダー-1: 前立腺癌研究で使用される CDK2 および CDK9 のデュアルデグレーダー.
小型の環状 CDK9 デグレーダー: 選択性を向上させた CDK9 の選択的分解のために設計されました.
独自性
PROTAC CDK9 デグレーダー-1 は、CDK9 の選択的分解においてユニークであり、CDK ファミリーの他のメンバーを維持します。 この特異性は、CDK9 関連経路を研究し、標的療法を開発するための貴重なツールとなります .
生物活性
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation and is implicated in various malignancies, including breast, pancreatic, and prostate cancers. Targeting CDK9 using proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic strategy aimed at selectively degrading this kinase to inhibit tumor growth. This article focuses on the biological activity of the compound "PROTAC CDK9 Degrader-1," synthesizing findings from diverse research studies.
PROTACs function by linking a target protein to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, it selectively degrades CDK9 while sparing other cyclin-dependent kinases (CDKs), thereby minimizing off-target effects.
Key Findings:
- Selective Degradation : In HCT116 cells, this compound demonstrated dose-dependent degradation of CDK9 without affecting other kinases such as CDK2 and CDK5 .
- Impact on Mcl-1 : The degradation of CDK9 resulted in reduced phosphorylation of Ser2 on RPB1 and a significant decrease in levels of Mcl-1, a prosurvival protein regulated by CDK9 .
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of this compound across various cancer types:
Case Study 1: Efficacy in Prostate Cancer
In a study involving the flavonoid-based PROTAC CP-07, significant tumor growth inhibition was observed with a TGI of 75.1% at a dosage of 20 mg/kg. The compound effectively downregulated Mcl-1 and c-Myc, demonstrating its potential as a therapeutic agent for prostate cancer .
Case Study 2: Triple-Negative Breast Cancer
Another research identified a novel PROTAC compound (compound 29) that achieved a DC50 value of 3.94 nM against MDA-MB-231 cells. This compound exhibited high efficacy in degrading CDK9 and significantly inhibited tumor growth in xenograft models, suggesting its potential for treating aggressive breast cancer subtypes .
Comparative Analysis with Other CDK9 Inhibitors
The following table compares this compound with traditional small-molecule inhibitors:
Characteristic | This compound | Traditional Inhibitors |
---|---|---|
Mechanism | Proteasomal degradation | Competitive inhibition |
Selectivity | High | Variable |
Off-target effects | Minimal | Significant |
Administration route | Oral bioavailability possible | Typically intravenous |
特性
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?
A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []
Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?
A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []
Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?
A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.
Q4: What are the current limitations and future directions for CDK9 PROTAC research?
A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.
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